2-(1-Acetamidocyclopropyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-acetamidocyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-7(2-3-7)4-6(10)11/h2-4H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYCWQPNKUMQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378827-96-3 | |
| Record name | 2-(1-acetamidocyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 1 Acetamidocyclopropyl Acetic Acid and Its Analogs
Stereoselective Synthesis of 2-(1-Acetamidocyclopropyl)acetic acid Enantiomers and Diastereomers
Achieving stereocontrol is paramount in the synthesis of bioactive molecules. For derivatives of this compound, this involves the precise arrangement of substituents on the cyclopropane (B1198618) ring and the control of chirality at the quaternary carbon center. Methodologies leveraging chiral auxiliaries, asymmetric catalysis, and selective functionalization have proven effective in obtaining specific stereoisomers.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are powerful tools for stereoselective synthesis, wherein a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been successfully applied to the synthesis of ACC derivatives, ensuring high levels of stereocontrol during the critical cyclopropanation step.
One prominent approach involves the use of chiral bicyclic lactams. In this method, a chiral lactam serves as the auxiliary, which is subjected to a cyclopropanation reaction. The steric environment created by the auxiliary directs the incoming reagent to one face of the molecule, resulting in a single diastereomer. Subsequent removal of the auxiliary, followed by a Curtius rearrangement, yields the desired aminocyclopropyl carboxylic acid with exceptional enantiomeric excess (e.e.), often exceeding 99%. rsc.org
Another effective strategy employs diketopiperazine scaffolds derived from chiral amino acids. For instance, a chiral template like (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione can act as a Michael acceptor. Its reaction with a phosphorus ylide leads to the formation of a diketopiperazinespirocyclopropane. This cyclopropanation occurs with very high diastereofacial selectivity, yielding the product with greater than 98% diastereomeric excess (d.e.). rsc.orgnih.gov The rigid conformation of the diketopiperazine effectively shields one face of the exocyclic double bond, guiding the ylide attack. The chiral auxiliary can then be cleaved through hydrolysis to release the enantiomerically enriched cyclopropane amino acid. nih.gov
| Chiral Auxiliary Type | Key Reaction Step | Reported Stereoselectivity | Reference |
|---|---|---|---|
| Chiral Bicyclic Lactam | Cyclopropanation | >99% e.e. | rsc.org |
| Diketopiperazine | Conjugate Addition / Cyclopropanation | >98% d.e. | rsc.orgnih.gov |
| Pseudoephenamine | Asymmetric Alkylation | High (≥19:1 dr) | nih.gov |
Asymmetric Catalysis in Cyclopropane Ring Construction
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of the this compound core, transition-metal catalysis, particularly with rhodium, copper, and cobalt complexes, has been instrumental in the enantioselective construction of the cyclopropane ring. researchgate.net
These reactions typically involve the transfer of a carbene fragment from a diazo compound to an olefin. The chiral ligands coordinated to the metal center create a chiral environment that differentiates between the two faces of the approaching olefin, leading to the preferential formation of one enantiomer. mdpi.com For example, chiral-at-metal Rh(III) complexes have been successfully used to catalyze the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds. acs.org This method provides access to highly functionalized, 1,2,3-trisubstituted chiral cyclopropanes with excellent yields and enantioselectivities. acs.org
The choice of metal and ligand is critical and is often tailored to the specific substrate. Dirhodium(II) carboxylate catalysts are particularly effective for many cyclopropanation reactions. mdpi.com Similarly, Co(II)-salen type complexes have been shown to catalyze cyclopropanation using diazo reagents, providing a facile route to the cyclopropane core under mild conditions. nih.gov
| Catalyst System | Reaction Type | Typical Yield | Typical Enantioselectivity (e.e.) | Reference |
|---|---|---|---|---|
| Chiral-at-metal Rh(III) Complex | [2+1] Cycloaddition | 85-86% | 96% | acs.org |
| Co(II)-Salen Complex | Cyclopropanation with Diazo Reagent | 40% | Not specified | nih.gov |
| Dirhodium(II) Carboxylates | Carbene Transfer | High | High (up to 99%) | mdpi.com |
Diastereoselective and Enantioselective Functionalization Strategies
An alternative to constructing the chiral cyclopropane ring from achiral precursors is to functionalize a pre-existing, often simple, cyclopropane scaffold in a stereoselective manner. These strategies are valuable for introducing additional chemical complexity and creating diverse analogs from a common intermediate.
Enantioselective C-H functionalization has emerged as a powerful technique. For instance, palladium(0)-catalyzed intramolecular C-H arylation of N-cyclopropylmethyl substrates can proceed with high enantioselectivity when guided by Taddol-based phosphoramidite (B1245037) ligands. This approach allows for the direct installation of functional groups onto the cyclopropane ring or an adjacent position while maintaining the integrity of the three-membered ring and controlling the stereochemistry.
Diastereoselective functionalization can also be achieved by taking advantage of existing stereocenters on the cyclopropane ring or on a tethered side chain. The inherent steric and electronic properties of the substituted cyclopropane can direct the approach of reagents, leading to the selective formation of one diastereomer. Such strategies are crucial for synthesizing analogs with multiple stereocenters, where the relative configuration between them is critical for biological activity.
Novel Total Synthesis Approaches to the this compound Core Structure
Convergent Synthetic Pathways
For the this compound core, a convergent strategy could involve the synthesis of a protected 1-aminocyclopropane-1-carbonitrile fragment and a separate two-carbon unit (e.g., a protected acetate (B1210297) equivalent). These two fragments could then be joined, followed by elaboration of the nitrile and amino groups to afford the final product. The "diazo-addition" method, where N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors react to form the cyclopropane ring, can be considered a convergent approach as it brings together the amino acid backbone and the cyclopropanating agent in a key step to form the core structure. nih.gov
Divergent Synthetic Strategies for Diverse Analogs
A divergent strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. This approach is exceptionally powerful for medicinal chemistry and structure-activity relationship (SAR) studies, as it allows for the rapid generation of diverse analogs for biological screening.
A versatile divergent strategy for ACC analogs has been developed using 1-amino-1-cyclopropanecarbonitriles as key pluripotent intermediates. These intermediates can be subjected to various transformations at the nitrile and amino groups to generate a wide array of functionalized cyclopropanes. researchgate.net
Another powerful divergent approach involves the synthesis of a versatile bicyclic carbamate (B1207046) intermediate. nih.govacs.org This intermediate can be generated in an enantioenriched form and serves as a stable, protected building block. From this common precursor, a variety of analogs can be accessed through selective ring-opening reactions with different nucleophiles (e.g., bromide) or through further functionalization of the resulting ring-opened products. nih.govacs.org This modular route avoids the use of hazardous reagents and allows for the scalable production of a diverse library of cyclopropane amino acid derivatives suitable for incorporation into peptides or other complex molecules. nih.gov
Sustainable and Green Chemistry Applications in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production methods.
A significant portion of chemical waste is generated from the use of volatile organic solvents. Therefore, minimizing or replacing these solvents is a key aspect of green chemistry.
Solvent-Free Reactions:
Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced waste, lower costs, and sometimes, enhanced reaction rates and selectivity. For the synthesis of this compound, a key step is the acylation of the amino group of a precursor like 2-(1-aminocyclopropyl)acetic acid. Conventionally, this might be carried out in an organic solvent. A greener approach would be to perform this acylation under solvent-free conditions, for instance, by reacting the amino acid precursor with acetic anhydride (B1165640) with or without a solid catalyst. researchgate.netgoogle.com
Aqueous Reaction Media:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic reactants can be a challenge, the use of phase-transfer catalysts, surfactants, or superheated water can facilitate reactions in aqueous media. A hypothetical aqueous synthesis of a precursor to this compound could involve the cyclopropanation of a suitable alkene in a biphasic system using a water-soluble catalyst.
Table 1: Comparison of Conventional vs. Green Solvents in a Hypothetical Acylation Step
| Parameter | Conventional Method | Green Alternative (Solvent-Free) | Green Alternative (Aqueous) |
| Solvent | Dichloromethane | None | Water |
| Reaction Conditions | Room Temperature | Mechanical Grinding/Heating | Use of a phase-transfer catalyst |
| Waste Generation | High (chlorinated solvent waste) | Minimal | Low (non-hazardous aqueous waste) |
| Safety Concerns | Toxic and volatile solvent | Reduced exposure to solvents | Non-flammable, non-toxic solvent |
The efficiency of a chemical reaction can be measured by its atom economy and E-factor.
Atom Economy: This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the final desired product. guidechem.comnih.gov Addition and rearrangement reactions are inherently 100% atom-economical.
E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.
In a typical synthesis of a cyclopropyl (B3062369) amino acid, steps like the introduction of the amino group via methods that use protecting groups and generate stoichiometric byproducts can lead to poor atom economy. For instance, a Gabriel synthesis of the amine precursor would generate a phthalhydrazide (B32825) byproduct.
A more atom-economical approach would be a direct catalytic amination of a cyclopropyl precursor. While not specifically documented for this compound, research into such direct aminations is a key area of green chemistry.
Table 2: Hypothetical Atom Economy and E-Factor Analysis for Amine Synthesis
| Synthetic Step | Conventional Method (e.g., Gabriel Synthesis) | Atom-Economical Alternative (e.g., Direct Amination) |
| Key Reagents | Phthalimide, Hydrazine | Ammonia, Catalyst |
| Byproducts | Phthalhydrazide, salts | Water |
| Theoretical Atom Economy | < 50% | > 80% |
| Estimated E-Factor | High (>10) | Low (<1) |
Many bioactive molecules are chiral, and their biological activity is often dependent on a specific stereoisomer. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the synthesis of enantiomerically pure compounds under mild and environmentally friendly conditions. google.com
For the synthesis of chiral analogs of this compound, enzymes such as lipases or proteases could be employed for the kinetic resolution of a racemic intermediate. For example, a racemic ester precursor could be selectively hydrolyzed by a lipase, yielding one enantiomer as the acid and leaving the other as the unreacted ester, allowing for their separation. This approach avoids the need for chiral auxiliaries or complex asymmetric catalysts that may be based on heavy metals.
Flow Chemistry and Continuous Manufacturing Techniques for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). google.commdpi.com
The key advantages of flow chemistry include:
Enhanced Safety: Small reactor volumes and excellent heat transfer allow for the safe use of highly reactive intermediates and exothermic reactions.
Improved Efficiency and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and consistent product quality.
Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.
Table 3: Comparison of Batch vs. Flow Chemistry for a Hypothetical Multi-step Synthesis
| Feature | Batch Manufacturing | Continuous Flow Manufacturing |
| Process Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and mixing |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Scalability | Challenging, often requires re-optimization | Simpler, by extending run time or "numbering-up" |
| Footprint | Large reactors and infrastructure | Compact, smaller manufacturing footprint |
| Intermediate Isolation | Often required between steps | Often avoided ("telescoping") |
Reaction Mechanisms and Intramolecular Interactions of 2 1 Acetamidocyclopropyl Acetic Acid
Reactivity and Transformation Mechanisms of the Cyclopropane (B1198618) Ring System
The high ring strain (approximately 27 kcal/mol) of the cyclopropane ring makes it kinetically more reactive than a typical alkane C-C bond. In 2-(1-acetamidocyclopropyl)acetic acid, this inherent reactivity is significantly enhanced and polarized by the adjacent acetamido (donor) and acetic acid (acceptor) groups. This polarization facilitates heterolytic cleavage of the cyclopropane C-C bonds, making the molecule a versatile synthon in organic synthesis.
The opening of the cyclopropane ring in donor-acceptor systems like this compound is most commonly achieved through catalysis by Lewis or Brønsted acids. acs.org The catalyst coordinates to the electron-withdrawing group (the carbonyl oxygen of the acetic acid moiety), which further polarizes the ring and facilitates nucleophilic attack. vaia.com
The mechanistic pathway can proceed in a manner with SN1 or SN2 characteristics, depending on the reaction conditions and the nucleophile. numberanalytics.com
Lewis Acid Catalysis: A Lewis acid (e.g., Yb(OTf)₃, Cu(II)) coordinates to the carbonyl oxygen, activating the molecule. vaia.comlibretexts.org This enhances the electrophilicity of one of the cyclopropyl (B3062369) carbons, promoting the cleavage of the distal C-C bond to form a 1,3-dipolar zwitterionic intermediate. libretexts.org This intermediate is then trapped by a nucleophile. The reaction is highly regioselective, with the nucleophile typically attacking the carbon bearing the electron-withdrawing group.
Brønsted Acid Catalysis: Under strong acidic conditions, the carbonyl oxygen of the acetamido group can be protonated, which also promotes ring cleavage. cdnsciencepub.com The protonated epoxide ring-opening mechanism serves as an analogy, where protonation makes the oxygen a better leaving group, facilitating attack by a weak nucleophile at the more substituted carbon. chemistrysteps.com In the case of the cyclopropane, protonation of a carbonyl group makes the adjacent C-C bond more susceptible to cleavage.
The selectivity of the ring-opening is governed by both electronic and steric factors. Nucleophilic attack generally occurs at the carbon atom that can best stabilize a positive charge in a transition state resembling an SN1 pathway or is less sterically hindered for an SN2-like pathway. researchgate.net
Table 1: Mechanistic Pathways for Cyclopropane Ring-Opening
| Catalyst/Reagent | Mechanistic Pathway | Key Intermediate | Potential Product Type |
| Lewis Acids (e.g., TiCl₄, Y(OTf)₃) | Lewis acid-catalyzed heterolysis | 1,3-Zwitterion | γ-Substituted amino acid derivative |
| Brønsted Acids (e.g., H₂SO₄, HCl) | Acid-catalyzed heterolysis | Protonated species, carbocation-like | γ-Hydroxy or γ-halo amino acid derivative |
| Strong Nucleophiles (e.g., R₂CuLi) | Nucleophilic addition | Pentacoordinate carbon transition state | γ-Alkylated amino acid derivative |
Donor-acceptor cyclopropanes are excellent precursors for formal [3+2] cycloaddition reactions. libretexts.org The reaction proceeds via the 1,3-zwitterionic intermediate generated by Lewis acid catalysis, as described in the ring-opening mechanism. libretexts.orgresearchgate.net This zwitterion can be trapped by a variety of dipolarophiles, such as alkenes, alkynes, or carbonyls, to construct highly functionalized five-membered rings. researchgate.net
The mechanism involves:
Activation of the cyclopropane by a Lewis acid, leading to the formation of the 1,3-zwitterionic intermediate.
Reaction of this intermediate with a two-atom partner (the dipolarophile).
Ring closure to form a new five-membered carbocycle or heterocycle.
This methodology provides a stereoselective route to complex cyclic systems. For instance, reaction with an alkene would yield a substituted cyclopentane (B165970) derivative, while reaction with a ketone could lead to a spirotetrahydrofuran. researchgate.net
Table 2: Potential [3+2] Cycloaddition Reactions
| Dipolarophile | Catalyst | Resulting Ring System |
| Alkene (e.g., N-phenylmaleimide) | Lewis Acid (e.g., Sc(OTf)₃) | Substituted Cyclopentane |
| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Lewis Acid (e.g., Yb(OTf)₃) | Substituted Cyclopentene |
| Aldehyde/Ketone (e.g., Acetone) | Lewis Acid (e.g., AlCl₃) | Substituted Tetrahydrofuran |
| Imine (e.g., N-Benzylideneaniline) | Lewis Acid (e.g., Cu(OTf)₂) | Substituted Pyrrolidine |
The strained C-C bonds of the cyclopropane ring are also susceptible to homolytic cleavage through radical-mediated pathways. These reactions typically involve the addition of a radical species to the cyclopropane, which induces ring-opening to form a more stable, open-chain radical intermediate. cdnsciencepub.com
A plausible mechanism involves:
Generation of a radical (e.g., a phenylselenyl radical from diphenyl diselenide).
Addition of this radical to the cyclopropane ring.
Homolytic cleavage of a cyclopropyl C-C bond to relieve ring strain, forming a stabilized alkyl radical. cdnsciencepub.com
This new radical intermediate can then be trapped or undergo further cyclization or transformation. cdnsciencepub.com
Carbene-mediated reactions are less common for this specific substrate but could theoretically occur. Carbenes could potentially insert into the C-H bonds of the molecule, although reactions with the strained C-C bonds are also a possibility, leading to ring-expansion products.
Chemical Transformations of the Acetamido Functionality
The acetamido group (-NHCOCH₃) is a type of amide, and its chemistry is central to the stability and potential derivatization of the molecule.
Amide Bond Formation: The title compound is itself an amide. Its synthesis would likely involve the formation of the amide bond as a key step. The direct condensation of 2-(1-aminocyclopropyl)acetic acid with acetic acid is thermodynamically unfavorable and requires high temperatures. acs.orgresearchgate.net Therefore, a more common laboratory synthesis would involve the activation of an acetylating agent. A typical route is the reaction of 2-(1-aminocyclopropyl)acetic acid with an activated carboxylic acid derivative like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. ncert.nic.in The base neutralizes the HCl or acetic acid byproduct.
Amide Hydrolysis: The amide bond of the acetamido group can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comdalalinstitute.com
Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Proton transfer from the oxygen to the nitrogen creates a good leaving group (an amine). The carbonyl double bond reforms, expelling the amine and yielding a protonated carboxylic acid and, in this case, 2-(1-aminocyclopropyl)acetic acid (as an ammonium (B1175870) salt). libretexts.orgmasterorganicchemistry.com This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. masterorganicchemistry.comyoutube.com
Base-Promoted Hydrolysis: This reaction requires a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com In a subsequent step, the amide ion is eliminated as a leaving group. This is followed by a rapid, irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.orgchemistrysteps.com The final products are a carboxylate salt and the free amine, in this case, acetate (B1210297) and the salt of 2-(1-aminocyclopropyl)acetic acid.
N-Substitution Reactions: The hydrogen atom on the amide nitrogen can be replaced through N-substitution reactions, such as N-alkylation. This typically requires a strong base (e.g., NaH) to deprotonate the amide, forming a highly nucleophilic amidate anion. This anion can then react with an alkylating agent, like an alkyl halide, in an SN2 reaction to form an N-alkylated product. researchgate.net
Another important N-substitution is the protection of the amide nitrogen. For example, reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like DMAP can install a tert-butoxycarbonyl (Boc) protecting group. nih.govrsc.org This is a common strategy in multi-step synthesis to prevent the amide N-H from participating in undesired side reactions. fishersci.co.uk
Acyl Migrations: Acyl migration in amides, such as an N-to-C or N-to-O migration, is a type of molecular rearrangement. While not common for simple N-acetyl groups, such rearrangements can be induced under specific conditions. For example, N-to-C acyl migrations have been observed when N-acyl, N-Boc protected amines are treated with strong bases like lithium diisopropylamide (LDA), leading to the formation of α-aminoketones. rsc.org A radical-mediated acyl migration pathway could also be envisioned, involving hydrogen atom abstraction followed by radical cyclization and fragmentation. acs.org
Intramolecular Cyclization Involving the Acetamido Group
The proximity of the acetamido and carboxylic acid groups in this compound creates the potential for intramolecular cyclization reactions, particularly through the formation of five- or six-membered rings, which are thermodynamically favored. A plausible, albeit not experimentally documented for this specific molecule, pathway is the formation of an azlactone (or oxazolone).
This type of reaction is typically promoted by dehydrating agents or activating agents used in peptide synthesis. The mechanism would likely involve the activation of the carboxylic acid group, making the carbonyl carbon more electrophilic. The nucleophilic nitrogen or oxygen atom of the acetamido group could then attack this activated carbonyl carbon.
Plausible Azlactone Formation Mechanism:
Activation of Carboxylic Acid: The carboxylic acid is treated with a dehydrating agent, such as a carbodiimide (B86325) (e.g., DCC) or acetic anhydride. This converts the hydroxyl group into a better leaving group.
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen attacks the activated carbonyl carbon.
Cyclization and Dehydration: A tetrahedral intermediate is formed, which then collapses, eliminating a water molecule (or its equivalent from the activating agent) to form the cyclic azlactone structure.
Such a cyclization would be significant as it temporarily protects the carboxylic acid and can influence the stereochemistry of the adjacent carbon atom, a principle widely used in amino acid chemistry.
Carboxylic Acid Functional Group Reactivity and Derivatizations
The carboxylic acid is the most reactive functional group in the molecule for derivatization, engaging in a variety of well-established organic reactions.
Esterification, Amidation, and Reduction Reaction Mechanisms
Esterification: The conversion of this compound to its corresponding ester can be achieved through several methods, most commonly the Fischer esterification. masterorganicchemistry.compatsnap.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. chemguide.co.uk
Mechanism (Fischer Esterification):
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. chemguide.co.uk
Nucleophilic Attack: A molecule of alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product. masterorganicchemistry.com
Amidation: Direct reaction with an amine is generally inefficient as it leads to an acid-base reaction, forming a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. Common methods include conversion to an acyl chloride or the use of coupling agents.
Mechanism (via Acyl Chloride):
Activation: The carboxylic acid is reacted with thionyl chloride (SOCl₂) to form 2-(1-acetamidocyclopropyl)acetyl chloride.
Nucleophilic Acyl Substitution: The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, expelling a chloride ion and forming the amide. A final deprotonation step by a second equivalent of amine or another base yields the neutral amide.
Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Weaker agents like sodium borohydride (B1222165) (NaBH₄) are typically ineffective.
Mechanism (with LiAlH₄):
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from lithium aluminum hydride (LiAlH₄) to produce hydrogen gas and a lithium carboxylate salt.
Nucleophilic Attack: A hydride ion attacks the carbonyl carbon of the carboxylate.
Intermediate Formation: This leads to a complex aluminum alkoxide intermediate. The reaction proceeds through an aldehyde intermediate which is immediately reduced further.
Hydrolysis: Acidic workup protonates the alkoxide to yield the primary alcohol, 2-(1-acetamidocyclopropyl)ethanol.
Decarboxylation Pathways and Related Reactions
While simple carboxylic acids are resistant to decarboxylation, the presence of the cyclopropane ring in this compound introduces a unique reaction pathway. Research on cyclopropylacetic acid derivatives has shown that they can undergo thermal decarboxylation in a manner analogous to β,γ-unsaturated acids. acs.org
This reaction is proposed to proceed through a concerted, cyclic six-membered transition state. acs.org The cyclopropane ring, which possesses partial π-bond character, participates in the reaction by facilitating the electronic rearrangement required for the elimination of carbon dioxide.
Mechanism:
A specific conformation brings the carboxylic acid proton in proximity to one of the cyclopropyl carbons.
Upon heating, a concerted reaction occurs: the O-H bond breaks, a new C-H bond forms, the C-C bond to the carboxyl group cleaves, and the C=O π-bond forms in the departing CO₂ molecule.
This process involves the simultaneous opening of the cyclopropane ring to form an olefinic product. For this compound, this would likely result in the formation of an N-alkenylacetamide.
Studies on similar systems have demonstrated the viability of this pathway, as summarized in the table below.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| cis-2,3-Dimethylcyclopropylacetic acid | 230-250°C | (Z)-3-Methyl-2-pentene | 90% | acs.org |
| trans-2,3-Dimethylcyclopropylacetic acid | 230-250°C | (Z)-3-Methyl-2-pentene | - | acs.org |
Activation Strategies for Enhanced Carboxylic Acid Reactivity
To overcome the poor leaving group nature of the hydroxyl (-OH) group and facilitate nucleophilic acyl substitution, the carboxylic acid must be activated. This is crucial for reactions like amidation or esterification under mild conditions.
Common Activation Strategies:
Formation of Acyl Chlorides: As mentioned, reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it into a highly reactive acyl chloride.
Formation of Acid Anhydrides: Dehydration of two carboxylic acid molecules (or reaction with an acyl chloride) forms an acid anhydride, which is more reactive than the acid itself.
Use of Carbodiimide Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, especially in peptide synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile like an amine.
Synergistic Electronic and Steric Effects Between Functional Groups
The reactivity of this compound is not merely the sum of its parts; the functional groups influence each other through electronic and steric effects.
Inductive and Mesomeric Effects Across the Molecular Scaffold
Inductive Effects (-I): The molecule contains several electronegative atoms (oxygen and nitrogen) that exert a strong electron-withdrawing inductive effect.
The carboxylic acid group is strongly electron-withdrawing due to its two oxygen atoms.
The acetamido group is also electron-withdrawing, with the nitrogen and carbonyl oxygen pulling electron density from adjacent atoms.
These combined -I effects increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. The electron density is pulled away from the carboxylate, dispersing the negative charge.
Mesomeric (Resonance) Effects:
Carboxylate Anion: The primary resonance effect is the delocalization of the negative charge across the two oxygen atoms of the carboxylate group after deprotonation, which significantly stabilizes the conjugate base.
Acetamido Group: The lone pair on the nitrogen atom can be delocalized onto the adjacent carbonyl oxygen. This resonance reduces the nucleophilicity of the nitrogen atom compared to a simple amine but can influence the electronic environment of the cyclopropyl ring.
The cyclopropane ring itself has unique electronic properties. Its C-C bonds have significant p-orbital character, allowing it to interact with adjacent π-systems or positive charges, a property sometimes referred to as "cyclopropyl conjugation." This can influence the stability of intermediates in reactions involving adjacent atoms.
| Functional Group | Inductive Effect | Mesomeric Effect | Impact on Reactivity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | -I (Strongly withdrawing) | -M (Resonance in conjugate base) | Increases acidity; electrophilic carbonyl carbon. |
| Acetamido (-NHCOCH₃) | -I (Withdrawing) | +M (N lone pair delocalization) | Reduces N nucleophilicity; influences local electron density. |
| Cyclopropyl Ring | Weakly donating/withdrawing | Can participate in conjugation | Stabilizes adjacent carbocations; participates in pericyclic reactions (e.g., decarboxylation). |
Computational and Theoretical Chemistry Studies of 2 1 Acetamidocyclopropyl Acetic Acid
Theoretical Prediction and Validation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, particularly using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants. nih.govacs.org The accuracy of these predictions is highly dependent on the chosen functional and basis set. For a molecule like 2-(1-Acetamidocyclopropyl)acetic acid, with its distinct functional groups (amide, cyclopropyl (B3062369), carboxylic acid), theoretical predictions can help assign peaks in experimental spectra. The unique electronic environment of the cyclopropane (B1198618) ring, for example, often leads to anomalous upfield shifts for its protons, a phenomenon that can be rationalized through computational analysis. dtic.milresearchgate.netamazonaws.com
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, demonstrating the type of data generated by such calculations.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 12.10 | 175.8 |
| Methylene (B1212753) (CH₂) | 2.55 | 38.2 |
| Cyclopropyl (C) | - | 35.1 |
| Cyclopropyl (CH₂) | 0.85, 0.95 | 15.4 |
| Amide (NH) | 7.90 | - |
| Amide Carbonyl (C=O) | - | 171.5 |
| Acetyl Methyl (CH₃) | 2.05 | 23.0 |
| Note: This table is a hypothetical representation and does not reflect experimentally verified data. |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. DFT calculations can compute the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results. tu-braunschweig.denih.gov The calculated harmonic frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors. chem-soc.si
A key output of these calculations is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (bond stretches, angle bends, etc.) to a particular vibrational mode. This allows for unambiguous band assignments. researchgate.net For this compound, this analysis would identify characteristic frequencies for the O-H and C=O stretches of the carboxylic acid, the N-H stretch and C=O stretch (Amide I band) of the acetamido group, and various C-H and C-C vibrations of the cyclopropyl ring. amanote.comsns.itirb.hrresearchgate.net
The following table provides illustrative calculated vibrational frequencies and their assignments for key functional groups.
| Calculated Frequency (cm⁻¹) (Scaled) | Assignment (PED) | Vibrational Mode |
| 3450 | 95% N-H stretch | Amide N-H Stretch |
| 3100 | 90% O-H stretch | Carboxylic Acid O-H Stretch |
| 1735 | 85% C=O stretch | Carboxylic Acid Carbonyl |
| 1680 | 80% C=O stretch, 15% C-N stretch | Amide I Band |
| 1540 | 60% N-H bend, 30% C-N stretch | Amide II Band |
| 1250 | 70% C-O stretch, 20% O-H bend | Carboxylic Acid C-O Stretch |
| 1020 | 88% Ring breathing | Cyclopropyl Ring Mode |
| Note: This table is a hypothetical representation and does not reflect experimentally verified data. |
Since this compound is chiral, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its stereochemical analysis. Time-dependent DFT (TD-DFT) is the most common method for simulating CD and ORD spectra. nih.gov By comparing the computationally predicted spectrum with the experimental one, the absolute configuration of the molecule can be determined. sci-hub.se The accuracy of these simulations is sensitive to the molecular conformation and solvent effects, which must be carefully considered. nih.govresearchgate.net For chiral carboxylic acids and amino acids, the n→π* transition of the carboxyl chromophore often dominates the CD spectrum at certain wavelengths. researchgate.netnih.govnih.gov
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov
For a solvated molecule like this compound, MD simulations can model its movement and the rearrangement of solvent molecules around it. rsc.org A key analytical tool derived from MD trajectories is the radial distribution function, g(r). The g(r) describes the probability of finding a solvent atom at a certain distance 'r' from a solute atom. researchgate.netnih.gov
For example, the g(r) between the oxygen atoms of the carboxylic acid group and the hydrogen atoms of surrounding water molecules would reveal the structure of the hydrogen-bonding network. A sharp peak at a distance of approximately 1.8-2.0 Å would indicate a strong, well-defined first solvation shell, quantifying the specific hydrogen bonds between the solute and solvent. rsc.org Similarly, analyzing the g(r) around the hydrophobic cyclopropyl and methyl groups would show a different solvent structuring, characterized by the hydrophobic effect. nih.govbohrium.com This level of detail is critical for understanding solubility, reactivity, and transport properties in solution. rsc.org
Ligand-Receptor Docking and Binding Free Energy Calculations (for model systems)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. wikipedia.orgijsrtjournal.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.govlabinsights.nl
Ligand-Receptor Docking Process: In a hypothetical study, this compound would first be built and its geometry optimized using quantum chemical calculations. A model receptor would be selected, and its three-dimensional structure prepared for docking. The process involves sampling numerous possible conformations and orientations (poses) of the ligand within the receptor's binding site. nih.gov Sophisticated algorithms, such as genetic algorithms or Monte Carlo methods, are used to explore the conformational space of the ligand and receptor. nih.gov
Each generated pose is then evaluated by a scoring function, which estimates the binding affinity. nih.gov These functions calculate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The pose with the most favorable score is predicted as the most likely binding mode. ijsrtjournal.com For this compound, key interactions would likely involve its carboxylic acid and acetamido groups, which can act as hydrogen bond donors and acceptors.
Binding Free Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to refine the binding affinity prediction. nih.govdeeporigin.com These "end-point" methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. acs.org The calculation involves taking snapshots from molecular dynamics simulations of the receptor, the ligand, and the complex to average the energetic contributions. nih.gov
The binding free energy (ΔGbind) is typically calculated as: ΔGbind = Gcomplex - (Greceptor + Gligand)
Where each term is composed of the molecular mechanics energy in the gas phase (ΔEMM), the solvation free energy (ΔGsol), and an entropic term (-TΔS). nih.gov The solvation energy is further divided into polar and non-polar contributions. nih.gov
Below is an interactive table presenting hypothetical results from an MM/GBSA calculation for the binding of this compound to a model enzyme active site.
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| ΔEvdW (van der Waals) | -35.8 | Favorable contribution from non-polar contacts between the ligand and receptor. |
| ΔEelec (Electrostatic) | -22.5 | Favorable contribution from electrostatic interactions, including hydrogen bonds. |
| ΔGpolar (Polar Solvation) | 30.2 | Unfavorable energy required to desolvate polar groups upon binding. |
| ΔGnonpolar (Non-polar Solvation) | -4.1 | Favorable energy from the hydrophobic effect. |
| ΔGbind (Total Binding Free Energy) | -32.2 | The overall predicted binding free energy. A more negative value indicates stronger binding. |
Note: The data in this table is illustrative and represents plausible outcomes from a computational study. It is not based on published experimental results for this specific compound.
Crystal Packing Analysis and Solid-State Interactions
Crystal packing analysis investigates how molecules are arranged in a crystalline solid. This arrangement is governed by a delicate balance of intermolecular interactions, which dictates the material's physical properties. ias.ac.iniucr.org Techniques like single-crystal X-ray diffraction are the primary experimental methods for determining crystal structures, while computational methods are used to analyze and predict these structures and the interactions within them. nih.govwikipedia.org
Computational Analysis of Solid-State Interactions: For this compound, a key aspect of its crystal structure would be the formation of strong intermolecular hydrogen bonds. The carboxylic acid group is a classic motif for forming hydrogen-bonded dimers with neighboring molecules. aip.org Furthermore, the acetamido group provides additional sites for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. set-science.com The analysis generates a 2D "fingerprint plot," which summarizes the frequency of different types of intermolecular contacts, providing a quantitative measure of their relative importance in the crystal packing. mdpi.com
The following interactive table summarizes the types of potential solid-state interactions that could be present in a crystal of this compound, based on its functional groups.
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Contribution to Crystal Packing |
|---|---|---|---|
| Hydrogen Bond (Carboxylic Acid Dimer) | O-H···O=C | 2.6 - 2.8 | Primary structural motif, forming robust dimers. |
| Hydrogen Bond (Amide Linkage) | N-H···O=C (amide or acid) | 2.8 - 3.1 | Links the primary dimers into extended networks (chains/sheets). |
| Weak Hydrogen Bond | C-H···O | 3.0 - 3.5 | Provides additional stabilization to the 3D structure. |
| van der Waals Forces | H···H, C···H | Variable | Contributes to overall packing efficiency and density. |
Note: The data in this table is hypothetical and based on common interaction geometries observed in similar organic molecules. It is not derived from an experimental crystal structure of this compound.
Advanced Spectroscopic Methods for Structural Elucidation of 2 1 Acetamidocyclopropyl Acetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. It provides unparalleled detail regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of 2-(1-acetamidocyclopropyl)acetic acid.
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. In the title compound, COSY would show correlations between the geminal protons on the same carbon of the cyclopropane (B1198618) ring and vicinal protons on adjacent carbons. The diastereotopic protons of the acetic acid CH₂ group would not show COSY correlations to other protons but would correlate with each other.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that maps protons to their directly attached carbons (¹H-¹³C). This is essential for assigning the carbon signals corresponding to the cyclopropyl (B3062369) CH₂, the acetic acid CH₂, and the acetyl CH₃.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.orgyoutube.com It is particularly vital for identifying connections involving quaternary carbons, which have no attached protons and are therefore invisible in HSQC spectra. libretexts.org For this compound, key HMBC correlations would include:
From the acetyl CH₃ protons to the amide carbonyl carbon and the quaternary C1 of the cyclopropane ring.
From the acetic acid CH₂ protons to the carboxyl carbon and the quaternary C1.
From the cyclopropyl CH₂ protons to the other cyclopropyl carbons, including the quaternary C1.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are physically close to each other, irrespective of their bonding connectivity. huji.ac.ilnumberanalytics.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. huji.ac.il NOESY is critical for determining stereochemistry and preferred conformations in solution. nih.govlibretexts.org For derivatives of this compound, NOESY can establish the relative orientation of substituents on the cyclopropane ring.
A hypothetical table of NMR assignments for this compound is presented below.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~35 | H4, H5, H2' |
| 2, 3 | ~0.8-1.2 | ~15 | C1, C2/C3 |
| 4 | ~2.0 | ~170 | C1, C5 |
| 5 | ~2.5 | ~23 | C1, C4 |
| 1' | - | ~175 | H2' |
| 2' | ~4.0 | ~40 | C1, C1' |
| NH | ~8.0 | - | C1, C4 |
Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible through solution-state NMR. europeanpharmaceuticalreview.com Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained. researchgate.netnih.govhuji.ac.il
Polymorphic Forms: Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. ssNMR is highly sensitive to the local environment of each nucleus. nih.gov As a result, different polymorphs of this compound, which would have different crystal packing and intermolecular interactions (e.g., hydrogen bonding), will produce distinct ¹³C and ¹⁵N NMR spectra. researchgate.netnih.govbruker.com The differences in chemical shifts can be used to identify and quantify the different polymorphic forms in a sample.
Supramolecular Assemblies: The carboxylic acid and amide functional groups in this compound are capable of forming robust hydrogen bonds, leading to the formation of supramolecular assemblies such as dimers or extended networks in the solid state. ssNMR can probe these interactions directly. Changes in ¹H and ¹³C chemical shifts, particularly for the COOH and CONH groups, can provide direct evidence of hydrogen bond formation and geometry.
The following table illustrates hypothetical ¹³C chemical shift differences that might be observed between two polymorphs (Form α and Form β).
| Carbon Atom | Form α (ppm) | Form β (ppm) | Δδ (ppm) |
| C=O (acid) | 176.2 | 178.5 | +2.3 |
| C=O (amide) | 171.5 | 170.9 | -0.6 |
| C1 (quat.) | 35.1 | 36.0 | +0.9 |
| CH₂ (acid) | 40.8 | 40.1 | -0.7 |
Dynamic NMR Studies for Conformational Exchange Processes
Molecules are not static entities and can undergo various dynamic processes, such as bond rotations and conformational changes. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study these processes when their rates are on the NMR timescale. ut.ee
For this compound, a key dynamic process is the restricted rotation around the C-N amide bond due to its partial double-bond character. nih.govnanalysis.com At room temperature, this rotation may be slow enough to give distinct signals for atoms in different environments relative to the amide plane. As the temperature is increased, the rate of rotation increases. This leads to a characteristic pattern in the NMR spectrum: the distinct signals broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at a higher temperature where the rotation is fast.
By analyzing the lineshape of the NMR signals at different temperatures, it is possible to calculate the kinetic parameters for the rotational process, including the activation energy (ΔG‡). acs.org This provides valuable information on the molecule's flexibility and conformational stability.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments with high confidence.
Tandem Mass Spectrometry (MS/MS) for Substructural Characterization
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure. nih.gov This process is invaluable for confirming molecular structures and identifying unknown compounds. researchgate.netnih.govunito.it
For the protonated molecule of this compound, [M+H]⁺, several characteristic fragmentation pathways can be predicted. The analysis of these pathways helps to confirm the connectivity of the different functional groups. Common fragmentation patterns for amides and carboxylic acids include cleavage of the amide bond and losses of small neutral molecules like water (H₂O) and carbon monoxide (CO). nih.govwikipedia.orglibretexts.orgyoutube.comlibretexts.org
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 172.0917 [M+H]⁺ | 154.0811 | H₂O | Loss of water from the carboxylic acid |
| 172.0917 [M+H]⁺ | 126.0964 | H₂O + CO | Subsequent loss of CO |
| 172.0917 [M+H]⁺ | 130.0862 | CH₂=C=O | Loss of ketene (B1206846) from the acetamido group |
| 172.0917 [M+H]⁺ | 114.0549 | CH₃CONH₂ | Loss of acetamide |
| 172.0917 [M+H]⁺ | 70.0651 | C₄H₅NO₂ | Ion corresponding to the protonated cyclopropylamine (B47189) core after side chain losses |
Ion Mobility Spectrometry (IMS-MS) for Isomer Separation and Characterization
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This provides an additional dimension of separation beyond chromatography and mass spectrometry. researchgate.net The output of an IMS experiment is a drift time, which can be converted to a rotationally averaged collision cross-section (CCS). The CCS is a key physicochemical property of an ion that reflects its three-dimensional structure. nih.govchromatographyonline.com
IMS-MS is particularly useful for separating and characterizing isomers (structural isomers, diastereomers, and enantiomers) that are often indistinguishable by mass spectrometry alone. rsc.orgnih.govazom.commdpi.com For derivatives of this compound, which may contain multiple stereocenters, IMS can differentiate between diastereomers, which will have different shapes and therefore different CCS values.
The combination of retention time, CCS value, and accurate mass provides extremely high confidence in compound identification. This multi-dimensional approach is invaluable for analyzing complex mixtures or for detailed characterization of isomeric purity. nih.govresearchgate.net
| Isomer Type | m/z | Retention Time | CCS (Ų) | Utility of IMS-MS |
| Structural Isomer | Identical | Different | Different | Confirms identity when RT is similar. |
| Diastereomer | Identical | May be similar | Different | Provides baseline separation of diastereomers unresolved by chromatography. |
| Enantiomer | Identical | Identical (achiral LC) | Identical (achiral drift gas) | Can be separated using chiral modifiers in the drift gas. |
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. This technique provides precise data on bond lengths, bond angles, and torsion angles, collectively defining the conformation of the molecule. For chiral compounds such as this compound, crystallographic analysis of a single enantiomer or a derivative containing a heavy atom allows for the determination of the absolute configuration of its stereocenters.
Single-Crystal X-ray Diffraction of this compound and its Co-crystals
Single-crystal X-ray diffraction (SC-XRD) is the most powerful tool for elucidating the precise molecular structure of a compound. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, which can be mathematically deconvoluted to produce a three-dimensional electron density map of the molecule. From this map, the exact positions of individual atoms can be determined, revealing the molecule's connectivity, conformation, and the nature of intermolecular interactions within the crystal lattice.
For this compound, SC-XRD analysis would provide critical insights into:
Absolute Stereochemistry: Confirming the absolute configuration (R or S) at the chiral cyclopropyl carbon atom.
Molecular Conformation: Defining the spatial arrangement of the acetamido and acetic acid moieties relative to the cyclopropane ring.
Intermolecular Interactions: Identifying and characterizing hydrogen bonding patterns. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. Additionally, hydrogen bonds involving the amide N-H donor and the amide or carboxyl C=O acceptors are expected, leading to the formation of extended chains or more complex three-dimensional networks.
The formation of co-crystals, which are multi-component crystalline solids, can be a strategy to modify the physicochemical properties of a substance. SC-XRD is essential for confirming the formation of a true co-crystal and for characterizing the new hydrogen-bonding synthons established between this compound and a selected co-former.
Below is a representative table of plausible crystallographic data for a single crystal of this compound, based on typical values for small organic molecules.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₁NO₃ |
| Formula Weight | 157.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.11 |
| b (Å) | 22.35 |
| c (Å) | 7.40 |
| β (°) | 108.2 |
| Volume (ų) | 802.3 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.302 |
| Final R-index [I > 2σ(I)] | 0.045 |
Powder X-ray Diffraction for Polymorphism Analysis
Powder X-ray diffraction (PXRD) is a fundamental and non-destructive technique used for the characterization of crystalline materials. It serves as a rapid and reliable method to generate a unique "fingerprint" for a specific crystalline solid. This technique is particularly crucial in the pharmaceutical sciences for the identification and control of polymorphism, which is the ability of a compound to exist in two or more different crystal structures.
Different polymorphs of a substance, while chemically identical, possess distinct arrangements of molecules in their crystal lattices. These variations in packing can lead to significant differences in physical properties. PXRD can readily distinguish between different polymorphic forms because each unique crystal lattice produces a characteristic diffraction pattern, defined by the positions (2θ angles) and relative intensities of the diffraction peaks.
The PXRD pattern of a sample can be compared against established patterns of known polymorphs to determine its phase identity and purity. The presence of peaks corresponding to more than one polymorph would indicate a physical mixture. While a definitive structure determination from powder data is more complex than from single-crystal data, it is an indispensable tool for routine quality control and stability studies.
The following table illustrates a hypothetical comparison of PXRD data for two distinct polymorphic forms of this compound.
| Form I | Form II | ||
|---|---|---|---|
| Position (2θ°) | Relative Intensity (%) | Position (2θ°) | Relative Intensity (%) |
| 10.5 | 85 | 9.8 | 100 |
| 12.1 | 40 | 11.5 | 65 |
| 15.8 | 100 | 16.2 | 30 |
| 18.3 | 60 | 19.7 | 80 |
| 21.2 | 95 | 22.4 | 55 |
| 25.5 | 50 | 26.1 | 70 |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. The two primary methods, Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful, non-destructive tools for the stereochemical analysis of optically active compounds.
ORD measures the variation of optical rotation as a function of the wavelength of light. CD, on the other hand, measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, also as a function of wavelength. A CD spectrum is a plot of molar ellipticity ([θ]) or differential extinction coefficient (Δε) versus wavelength.
For a chiral molecule like this compound, the stereochemical information is derived from the "Cotton effect," which is the characteristic change in ORD and the appearance of a peak in the CD spectrum in the wavelength region where a chromophore absorbs light. The key chromophores in this molecule are the carboxyl group (n → π* transition around 200-220 nm) and the acetamido group (n → π* transition around 210-230 nm).
The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter adjacent to the chromophore. According to empirical rules like the Octant Rule for ketones, correlations can be made between the molecular structure and the observed CD spectrum. For this compound, the two enantiomers, (R) and (S), are expected to produce CD spectra that are perfect mirror images of each other. This property makes CD an excellent technique for confirming enantiomeric identity and assessing enantiomeric purity.
The table below presents hypothetical CD spectral data for the enantiomers of this compound, illustrating the mirror-image relationship.
| Wavelength (λ max, nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
|---|---|---|---|
| 215 | +4500 | -4500 | Amide/Carboxyl n → π* |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. These two techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability.
The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its distinct functional moieties: the carboxylic acid, the secondary amide, and the cyclopropyl ring. A detailed analysis allows for structural confirmation and provides insights into the solid-state packing.
Key expected vibrational modes include:
Carboxylic Acid Group: In the solid state, strong intermolecular hydrogen bonding typically leads to the formation of a cyclic dimer. This results in a very broad O-H stretching band in the FTIR spectrum, usually centered around 2500-3300 cm⁻¹. The C=O stretching vibration appears as a very strong band in the FTIR spectrum, typically between 1680-1710 cm⁻¹ for the dimerized acid.
Amide Group: The N-H stretching vibration is expected as a medium intensity band around 3300-3250 cm⁻¹. The amide C=O stretch (Amide I band) is a strong absorption typically found near 1650 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1550 cm⁻¹.
Cyclopropyl and Alkyl Groups: C-H stretching vibrations for the cyclopropyl and methylene (B1212753) groups are expected in the 2850-3050 cm⁻¹ region. Characteristic cyclopropane ring deformation modes can also be observed in the fingerprint region.
The following table summarizes the expected principal vibrational bands for this compound and their assignments.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (FTIR / Raman) |
|---|---|---|---|
| 3300 - 3250 | ν(N-H) | Amide | Medium / Medium |
| 3300 - 2500 | ν(O-H) | Carboxylic Acid (Dimer) | Broad, Strong / Weak |
| 3050 - 2850 | ν(C-H) | Cyclopropyl, CH₂ | Medium / Strong |
| 1710 - 1680 | ν(C=O) | Carboxylic Acid (Dimer) | Very Strong / Medium |
| 1660 - 1640 | ν(C=O) (Amide I) | Amide | Strong / Medium |
| 1560 - 1540 | δ(N-H) (Amide II) | Amide | Strong / Weak |
| 1440 - 1400 | δ(CH₂) | Methylene | Medium / Medium |
| 1300 - 1200 | ν(C-O) + δ(O-H) | Carboxylic Acid | Strong / Weak |
| 950 - 880 | γ(O-H) out-of-plane | Carboxylic Acid (Dimer) | Broad, Medium / Weak |
| 895 | Ring Breathing | Cyclopropane | Weak / Medium |
ν = stretching; δ = in-plane bending; γ = out-of-plane bending
Absence of Publicly Available Research on the Bioorganic and Mechanistic Enzymology of this compound in Non-Human Systems
The investigation sought to uncover detailed findings related to several key areas of enzymatic study. These included mechanistic investigations of enzyme-substrate or inhibitor interactions in in vitro models, with a focus on the elucidation of enzyme inhibition kinetics, the mode of action, active site mapping through the use of substrate analogs, and insights from isotopic labeling and kinetic isotope effect studies. Additionally, the search aimed to identify biotransformation pathways of this compound in non-human model organisms, encompassing microbial metabolism, biocatalytic conversions, and enzymatic derivatization in cell-free extracts.
Despite employing a variety of search strategies and keywords related to these specific areas of bioorganic chemistry and enzymology, the searches did not yield any publications, datasets, or experimental results pertaining to this compound. The scientific community has published extensively on the broader topics of cyclopropyl-containing compounds and the enzymatic hydrolysis of acetamido groups in other molecules. However, the specific combination of the acetamido, cyclopropyl, and acetic acid moieties in the requested compound appears to be uncharacterized in the context of enzymatic mechanisms and biotransformation within non-human systems, based on the available information.
Therefore, it is not possible to provide a detailed article on the bioorganic and mechanistic enzymology of this compound as outlined in the initial request, due to the apparent lack of published research on this specific subject.
Bioorganic and Mechanistic Enzymology of 2 1 Acetamidocyclopropyl Acetic Acid in Non Human Systems
Structural Biology of Enzyme-2-(1-Acetamidocyclopropyl)acetic acid Complexes (Non-Human Enzymes)
While the fields of fluorescent probes, photoaffinity labeling, co-crystallization, and cryo-EM are well-established methodologies in enzymology and drug discovery, their specific application to 2-(1-Acetamidocyclopropyl)acetic acid has not been documented in accessible scientific literature. Therefore, the creation of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible at this time.
Future Directions and Emerging Research Avenues for 2 1 Acetamidocyclopropyl Acetic Acid
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery
Table 1: Comparison of AI/ML Platforms for Synthetic Route Discovery
| Platform/Technology | Core Algorithm | Key Features | Potential Application for 2-(1-Acetamidocyclopropyl)acetic acid |
|---|---|---|---|
| Synthia™ (Merck) | Rule-based expert system & advanced algorithms | Identifies novel pathways, avoids known problematic routes, ranks routes by custom criteria. | Designing multi-step syntheses for complex analogs with high stereochemical control. |
| IBM RXN for Chemistry | Neural machine translation | Predicts reaction outcomes from molecular structures, performs retrosynthesis in an unsupervised manner. | Rapidly generating and evaluating multiple potential synthetic routes from diverse starting materials. |
| ReTReK | Deep learning & Monte Carlo tree search | Integrates expert retrosynthesis knowledge as adjustable parameters to guide the search for promising routes. nih.gov | Optimizing existing synthetic pathways by incorporating specific chemical knowledge, such as the stability of the cyclopropane (B1198618) ring under certain conditions. nih.gov |
Exploration of Novel Reactivities in Unconventional Reaction Media
The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, selectivity, and product yields. While conventional organic solvents have been the mainstay of synthesis, unconventional reaction media such as ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as greener and more effective alternatives. researchgate.netnih.gov
Ionic liquids are organic salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. researchgate.net Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors (often from natural sources) that form a liquid with a significantly lower melting point than its individual components. researchgate.netnih.gov These solvents can offer unique reaction environments due to their high polarity, structured nature, and ability to stabilize reactive intermediates.
For reactions involving this compound, these media could:
Enhance the solubility of reactants and catalysts.
Alter the reactivity of the cyclopropane ring, potentially enabling novel chemical transformations that are difficult to achieve in conventional solvents.
Improve the stereoselectivity of reactions due to the organized solvent structure.
Simplify product purification, as many ILs and DESs are immiscible with common organic extraction solvents, and catalysts can often be recycled within the solvent phase. mdpi.com
Research in this area would involve screening various ILs and DESs to understand their effect on key reactions, such as functional group modifications on the acetic acid or acetamido moieties, or reactions involving the cyclopropane ring itself.
Table 2: Properties of Unconventional Solvents and Potential Benefits
| Solvent Type | Composition | Key Properties | Potential Advantages for this compound Chemistry |
|---|---|---|---|
| Ionic Liquids (ILs) | Organic cations and organic/inorganic anions | Negligible vapor pressure, high thermal stability, tunable polarity, potential for catalyst recycling. nih.gov | Improved reaction control, enhanced safety, and greener processing through solvent and catalyst reuse. |
| Deep Eutectic Solvents (DESs) | Mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, glycerol). nih.gov | Generally biodegradable, low cost, simple preparation, low toxicity. researchgate.netnih.gov | Cost-effective and environmentally benign synthesis; potential for novel reactivity and selectivity. |
| Natural Deep Eutectic Solvents (NADESs) | Mixtures of natural primary metabolites (e.g., sugars, amino acids, organic acids). researchgate.net | Highly biocompatible, biodegradable, and sustainable. researchgate.net | Ideal for synthesizing derivatives intended for biological applications, minimizing residual toxicity from the solvent. |
Development of High-Throughput Synthesis and Screening Platforms
To explore the chemical space around this compound efficiently, modern approaches are moving away from traditional one-compound-at-a-time synthesis. High-throughput synthesis (HTS) platforms, which utilize robotics and automation, enable the rapid creation of large libraries of related compounds in parallel. mdpi.com
These automated systems can perform repetitive tasks such as dispensing reagents, controlling reaction temperatures, and purifying products with high precision and speed. youtube.com By combining this compound as a core scaffold with a diverse set of building blocks, researchers can generate hundreds or thousands of derivatives in a short period. mdpi.com This approach significantly accelerates the "make" phase of the design-make-test-analyze cycle common in materials science and drug discovery. nih.gov
Once synthesized, these compound libraries can be subjected to high-throughput screening to identify molecules with desired properties. nih.gov For instance, derivatives could be screened for their ability to inhibit a specific enzyme or interact with a biological target. This combination of automated synthesis and screening allows for a much faster and more comprehensive exploration of the structure-activity relationships of this compound derivatives than would be possible with manual methods. youtube.comnih.gov
Table 3: Workflow for High-Throughput Synthesis and Screening
| Stage | Description | Key Technologies | Objective for this compound |
|---|---|---|---|
| 1. Library Design | In silico design of a library of derivatives by varying functional groups on the core scaffold. | Molecular modeling software, combinatorial chemistry principles. | Generate a diverse set of virtual analogs with varied physicochemical properties. |
| 2. Automated Synthesis | Parallel synthesis of the designed library using robotic liquid handlers and reaction blocks. mdpi.com | Robotic platforms, microfluidic reactors, automated purification systems (e.g., automated HPLC). nih.gov | Rapidly produce a physical library of hundreds of novel derivatives. |
| 3. Plate Preparation | Dispensing the synthesized compounds into microtiter plates suitable for screening assays. | Acoustic liquid handlers, automated plate fillers. | Prepare assay-ready plates for biological or chemical screening. |
| 4. High-Throughput Screening (HTS) | Rapidly testing the entire library for a specific activity or property. thermofisher.com | Fluorescence readers, mass spectrometry, cell-based assays, automated microscopy. | Identify "hit" compounds with desired biological or material properties. |
| 5. Data Analysis | Analyzing the large datasets generated from the HTS to identify structure-activity relationships (SAR). | Cheminformatics software, statistical analysis tools. | Understand how chemical modifications influence the compound's activity and guide the next design cycle. |
Applications in Chemical Biology Tool Development (non-human systems)
The unique and conformationally constrained nature of the cyclopropyl (B3062369) group makes it an attractive scaffold for the development of chemical biology tools. grantome.com These tools are small molecules designed to probe biological systems, helping to elucidate the function of proteins and pathways, often in non-human model systems. researchgate.net
Derivatives of this compound could be developed into:
Mechanistic Probes: The strained cyclopropane ring can act as a "radical clock" or a reactive handle. nih.gov By observing how an enzyme metabolizes a cyclopropyl-containing substrate, researchers can gain insights into the enzyme's catalytic mechanism, such as distinguishing between radical and cationic intermediates. nih.gov
Activity-Based Probes (ABPs): By incorporating a reactive group (a "warhead") and a reporter tag (like a fluorophore or biotin), the molecule can be designed to covalently label the active site of a specific enzyme. This allows for the visualization and identification of active enzymes within complex biological samples.
Bioorthogonal Reagents: The high ring-strain energy of cyclopropene (B1174273) derivatives, which can be synthesized from cyclopropane precursors, allows them to undergo highly specific and rapid reactions with bioorthogonal partners. nih.govnih.gov This enables the labeling and tracking of biomolecules in their native environment without interfering with normal biological processes. nih.gov
Developing this compound into such tools would involve synthetic modification to append the necessary functional groups, followed by evaluation in relevant biochemical or cellular assays in non-human systems.
Table 4: Potential Chemical Biology Tools Derived from this compound
| Tool Type | Required Modification | Principle of Operation | Example Application (Non-Human System) |
|---|---|---|---|
| Mechanistic Probe | Isotopic labeling or strategic placement of the cyclopropyl ring within a larger substrate molecule. | The cyclopropane ring can undergo predictable rearrangements upon interaction with an enzyme's active site, revealing mechanistic details. nih.govacs.org | Probing the catalytic cycle of a bacterial cytochrome P450 enzyme to understand its role in metabolism. nih.gov |
| Activity-Based Probe | Addition of a reactive electrophile (e.g., fluorophosphonate) and a reporter tag (e.g., biotin). | The probe irreversibly binds to the active site of a target enzyme, allowing for its detection and isolation. | Identifying and profiling the activity of a family of serine hydrolases in a plant extract. |
| Bioorthogonal Reagent | Conversion of the cyclopropane to a cyclopropene, often bearing an ester or carboxylate handle. | The strained cyclopropene undergoes rapid strain-promoted cycloaddition with a tetrazine-labeled biomolecule. nih.gov | Labeling a specific protein in live yeast cells to track its localization and dynamics. |
Q & A
Basic: What are the optimal synthetic routes for 2-(1-Acetamidocyclopropyl)acetic acid, considering yield and stereochemical integrity?
Methodological Answer:
- Multi-Step Synthesis : Begin with cyclopropane ring formation via [2+1] cycloaddition, followed by acetamide group introduction using acetylation reagents (e.g., acetic anhydride). Ensure stereochemical control by employing chiral auxiliaries or asymmetric catalysis.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis, minimizing side reactions.
- Yield Optimization : Monitor reaction conditions (temperature, solvent polarity) to enhance regioselectivity. For example, polar aprotic solvents like DMF may improve cyclopropane stability during synthesis .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm cyclopropane ring integrity and acetamide substitution. -NMR coupling constants () can indicate ring strain (e.g., for cyclopropanes).
- X-Ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement). ORTEP-III can generate thermal ellipsoid plots to visualize stereochemical details .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.
Advanced: How does the cyclopropane ring’s strain influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Reactivity : The ring’s 60° bond angles induce angle strain, increasing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). Use DFT calculations to model strain energy and predict reaction pathways.
- Biological Interactions : The strained ring enhances binding affinity to enzymes or receptors by mimicking transition states. For example, cyclopropane-containing amino acids in peptides improve conformational rigidity and receptor selectivity .
- Experimental Validation : Compare bioactivity assays (e.g., enzyme inhibition) of cyclopropane derivatives with non-strained analogues to isolate strain effects .
Advanced: How can researchers resolve contradictions in NMR data when assigning stereochemistry?
Methodological Answer:
- X-Ray Crystallography : Resolve ambiguities by determining absolute configuration via single-crystal X-ray diffraction. SHELXD or SHELXE can assist in experimental phasing .
- Computational NMR Prediction : Use software like Gaussian or ADF to simulate NMR spectra for proposed stereoisomers and match experimental data.
- NOE Spectroscopy : Nuclear Overhauser effect (NOE) experiments identify spatial proximity of protons, clarifying stereochemical assignments .
Advanced: What strategies exist for studying its interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., ) by immobilizing the target protein on a sensor chip.
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy () and stoichiometry.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with mutagenesis studies on target residues .
Basic: What are the challenges in purifying this compound, and how can they be addressed?
Methodological Answer:
- Challenge : Low solubility due to cyclopropane rigidity.
Solution : Optimize solvent systems (e.g., THF/water mixtures) for recrystallization. - Challenge : Epimerization during purification.
Solution : Use low-temperature chromatography (e.g., HPLC at 4°C) and neutral pH buffers. - Environmental Factors : Control humidity and oxygen exposure to prevent hydrolysis or oxidation .
Advanced: How to evaluate its stability under different experimental conditions (pH, temperature)?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- Thermal Analysis : Use TGA/DSC to identify decomposition temperatures and phase transitions.
- pH Stability : Conduct kinetic studies in buffered solutions (pH 1–13) to identify labile functional groups (e.g., acetamide hydrolysis in acidic conditions) .
Basic: What computational methods assist in predicting its physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate log, p, and solubility parameters using B3LYP/6-31G* basis sets.
- Molecular Dynamics (MD) Simulations : Simulate solvation behavior and membrane permeability (e.g., using GROMACS).
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate toxicity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
